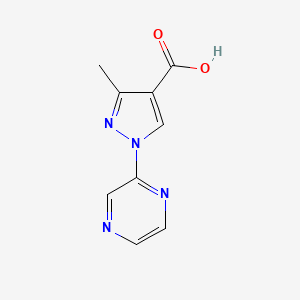

3-methyl-1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C9H8N4O2 |

|---|---|

Molecular Weight |

204.19 g/mol |

IUPAC Name |

3-methyl-1-pyrazin-2-ylpyrazole-4-carboxylic acid |

InChI |

InChI=1S/C9H8N4O2/c1-6-7(9(14)15)5-13(12-6)8-4-10-2-3-11-8/h2-5H,1H3,(H,14,15) |

InChI Key |

HKCBQJZHTLLQOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1C(=O)O)C2=NC=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with pyrazine-2-carboxylic acid under acidic or basic conditions. The reaction can be catalyzed by various agents such as sulfuric acid or sodium hydroxide, and the reaction temperature is usually maintained between 80-120°C to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of contamination and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole and pyrazine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole and pyrazine compounds.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Amines or alcohols in the presence of a base such as triethylamine at room temperature.

Major Products Formed

Oxidation: Pyrazole and pyrazine derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms of pyrazole and pyrazine rings.

Substitution: Compounds with substituted functional groups replacing the carboxylic acid group.

Scientific Research Applications

3-Methyl-1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 3-position, a carboxylic acid group at the 4-position, and a pyrazinyl group at the 1-position. The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct biological activities compared to similar compounds. Research indicates that compounds containing pyrazole and pyrazine rings often exhibit significant biological activities. Though the specific biological activity of this compound has not been extensively studied, its structural characteristics suggest potential for similar activities.

Potential Applications

This compound and its derivatives have potential applications in diverse fields:

- Pharmaceuticals The compound can be used as an intermediate in the synthesis of various pharmaceutical drugs, potentially contributing to new treatments.

- Agrochemicals It can be employed in the development of new agrochemicals, aiding in crop protection and yield enhancement.

- Material Science The compound’s unique structure allows it to be used in the synthesis of novel materials with specific properties.

- Coordination Chemistry It can act as a ligand in coordination chemistry, forming complexes with metal ions for various applications.

Interaction Studies

Interaction studies are essential for understanding its mechanism of action and potential interactions with biological targets. These studies typically focus on:

- Protein Binding Assays Identifying proteins that interact with the compound to elucidate its biological effects.

- Enzyme Inhibition Studies Determining the compound’s ability to inhibit specific enzymes, which is crucial for drug development.

- Cell-Based Assays Assessing the compound’s effects on cells, providing insights into its therapeutic potential.

Such studies are crucial for advancing the compound’s development into practical applications.

Mechanism of Action

The mechanism of action of 3-methyl-1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atoms in the heterocyclic rings can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This can lead to the inhibition or activation of biological pathways, depending on the specific application.

Comparison with Similar Compounds

Substituent Variations at Position 1

The substituent at position 1 significantly influences physicochemical and biological properties. Key comparisons include:

Key Findings :

Substituent Variations at Position 3

The methyl group at position 3 is a common feature, but other substituents alter electronic and steric profiles:

Key Findings :

- The methyl group in the target compound balances hydrophobicity and stability, whereas amino or difluoromethyl groups introduce reactivity or solubility trade-offs.

Key Findings :

- Pyrazine-containing compounds are hypothesized to target kinase domains, while pyridyl or trifluoromethylphenyl analogs act via DNA damage or autophagy pathways.

Biological Activity

3-Methyl-1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by the presence of both pyrazole and pyrazine moieties. Its molecular formula is with a molecular weight of approximately 204.19 g/mol. The compound features a carboxylic acid group at the 4-position of the pyrazole ring and a methyl group at the 3-position, along with a pyrazinyl substituent at the 1-position of the pyrazole ring. This unique structural configuration suggests potential biological activities, particularly in pharmaceutical applications.

Comparative Analysis with Similar Compounds

To understand its potential biological activity, it is useful to compare this compound with structurally related compounds:

| Compound Name | IUPAC Name | Molecular Formula | Key Features |

|---|---|---|---|

| 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid | 1-(cyanomethyl)-3-pyrazin-2-ylpyrazole-4-carboxylic acid | C10H7N5O2 | Contains a cyanomethyl group; potential for enhanced reactivity. |

| 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | 3-methyl-1-isopropylpyrazole-4-carboxylic acid | C8H12N2O2 | Features an isopropyl group; different steric effects. |

| 1-(pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid | 1-(pyrazin-2-yl)-pyrazole-3-carboxylic acid | C8H6N4O2 | Lacks methyl substitution; simpler structure may affect biological activity. |

The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

Recent advancements in drug design have highlighted the significance of pyrazole-based compounds in various therapeutic areas. For instance:

- Anticancer Activity : A study reported that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF7 and HepG2, with IC50 values ranging from sub-micromolar to micromolar concentrations . The structural modifications in these derivatives were crucial for enhancing their biological activity.

- Anti-inflammatory Effects : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in cellular models . The mechanism often involves modulation of key signaling pathways, such as MAPK pathways.

- Antimicrobial Properties : Some studies have demonstrated that pyrazole-containing compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.